

A Comparative Analysis of Human and Mouse p53 DNA-Binding Domain Crystal Structures

Author: BenchChem Technical Support Team. **Date:** December 2025

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The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its DNA-binding domain is a frequent site of cancer-causing mutations. Understanding the structural nuances of this domain across different species is crucial for the development of targeted cancer therapies. This guide provides a comparative overview of the crystal structures of the p53 DNA-binding domain from *Homo sapiens* (human) and *Mus musculus* (mouse), offering researchers a detailed look at the experimental data and methodologies used to determine these structures.

Quantitative Data Comparison

The following table summarizes key crystallographic data for the human and mouse p53 DNA-binding domain structures, providing a clear comparison of their determined properties.

Parameter	Human p53 DNA-Binding Domain	Mouse p53 DNA-Binding Domain
PDB ID	2XWR[1]	1HU8[2]
Organism	Homo sapiens[1]	Mus musculus[2]
Resolution	1.68 Å[1]	2.70 Å[2]
Space Group	P 21 21 21	P 21 21 21
Unit Cell (Å)	a=55.3, b=64.4, c=113.8	a=64.8, b=78.9, c=107.2
R-Value Work	0.173[1]	0.239[2]
R-Value Free	0.209[1]	0.299[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols used for the expression, purification, and crystallization of the human and mouse p53 DNA-binding domains.

Human p53 DNA-Binding Domain (PDB: 2XWR)

Protein Expression and Purification: The human p53 core domain (residues 94-312) was expressed in *Escherichia coli*. The purification process involved metal-affinity chromatography followed by size-exclusion chromatography to ensure a high degree of purity.

Crystallization: Crystals of the human p53 DNA-binding domain were grown at 20°C using the sitting drop vapor diffusion method. The crystallization drops were prepared by mixing equal volumes of the protein solution (10 mg/mL in 20 mM Tris-HCl pH 7.2, 150 mM NaCl, and 10 mM DTT) and the reservoir solution containing 20% (w/v) PEG 3350, 0.2 M ammonium sulfate, and 0.1 M Bis-Tris pH 6.5.

Mouse p53 DNA-Binding Domain (PDB: 1HU8)

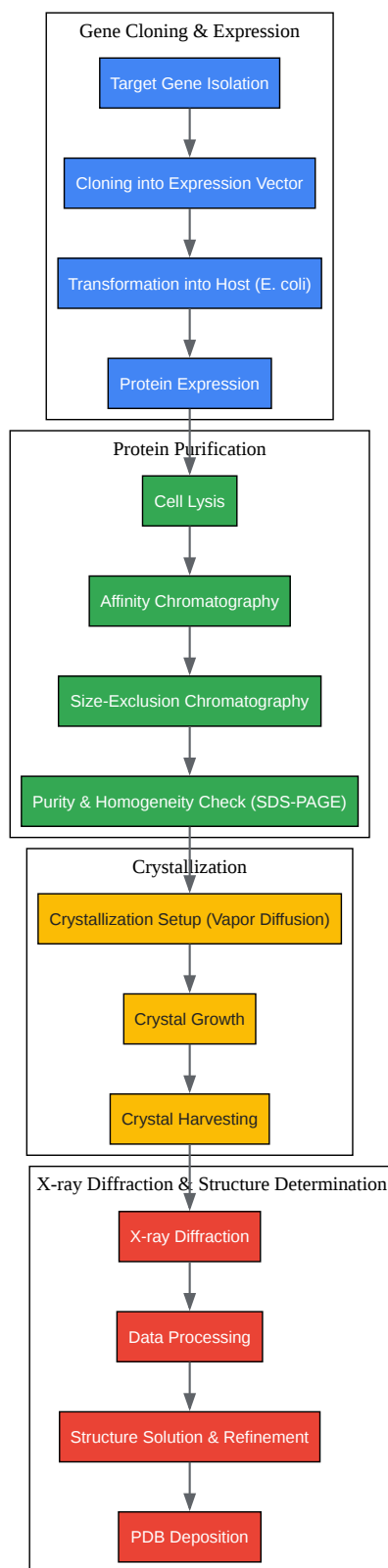
Protein Expression and Purification: The mouse p53 core domain (residues 91-289) was expressed in *E. coli* strain BL21(DE3)[2]. The protein was purified using a two-step process

involving Ni-NTA affinity chromatography to capture the His-tagged protein, followed by size-exclusion chromatography to obtain a homogenous sample.

Crystallization: The mouse p53 DNA-binding domain was crystallized using the hanging drop vapor diffusion method at 22°C. The protein solution (5 mg/mL in 20 mM Tris-HCl pH 8.0, 150 mM NaCl, and 5 mM DTT) was mixed with an equal volume of the reservoir solution containing 12-15% (w/v) PEG 8000, 0.2 M ammonium sulfate, and 0.1 M sodium cacodylate pH 6.5.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for determining the crystal structure of a protein, from gene cloning to final structure deposition.



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Caption: A generalized workflow for protein crystallography.

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References

- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- To cite this document: BenchChem. [A Comparative Analysis of Human and Mouse p53 DNA-Binding Domain Crystal Structures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611464#comparing-the-crystal-structures-of-target-protein-from-different-organisms]

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